4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine
Overview
Description
The compound “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine}” is a potent and selective FXR agonist . It has been reported to have profound effects on plasma lipids in animal models .
Synthesis Analysis
The synthesis of this compound involves the development of a series of potent FXR agonists . The novel piperidinylisoxazole system LY2562175 was discovered during this process .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a dichlorophenyl group, an oxazolyl group, and a methoxypiperidine group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound known as “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine”. The information available primarily discusses its role as an FXR agonist for the treatment of dyslipidemia . This molecule has shown potent and selective agonist activity in vitro and has robust lipid-modulating properties, such as lowering LDL and triglycerides while raising HDL in preclinical species .
Mechanism of Action
Target of Action
The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis .
Mode of Action
The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation triggers a series of intracellular events, leading to changes in the expression of genes involved in lipid and glucose metabolism .
Biochemical Pathways
Upon activation of the FXR, the compound influences several biochemical pathways related to lipid metabolism. It robustly lowers plasma low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL) levels . These changes in lipid levels are due to alterations in the expression of genes involved in lipid metabolism, such as those encoding for enzymes and transport proteins .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are consistent with enabling once-daily dosing in humans . These properties influence the compound’s bioavailability, determining how much of the compound reaches its target site of action .
Result of Action
The compound’s action results in robust lipid modulating properties. It lowers LDL and triglycerides while raising high-density lipoprotein (HDL) in preclinical species . These changes in lipid levels can have significant effects on the overall metabolic health of the organism .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-3-(2,6-dichlorophenyl)-4-(piperidin-4-yloxymethyl)-1,2-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2/c19-14-2-1-3-15(20)16(14)17-13(18(24-22-17)11-4-5-11)10-23-12-6-8-21-9-7-12/h1-3,11-12,21H,4-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOFPZFDXPHYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CCNCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.